molecular formula C12H14O3S B14085631 Propanoic acid, 3-(benzoylthio)-, ethyl ester CAS No. 10220-65-2

Propanoic acid, 3-(benzoylthio)-, ethyl ester

Cat. No.: B14085631
CAS No.: 10220-65-2
M. Wt: 238.30 g/mol
InChI Key: XNAODHCURGAWCN-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(benzoylthio)-, ethyl ester is an organic compound with the molecular formula C12H14O3S It is an ester derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the thiol group is replaced by a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(benzoylthio)-, ethyl ester typically involves the esterification of propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is as follows:

CH3CH2COOH+C2H5OHCH3CH2COOC2H5+H2O\text{CH}_3\text{CH}_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​CH2​COOH+C2​H5​OH→CH3​CH2​COOC2​H5​+H2​O

For the benzoylthio group introduction, a thiol compound such as thiobenzoic acid can be used. The reaction conditions typically involve heating the reactants under reflux with a suitable solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Propanoic acid, 3-(benzoylthio)-, ethyl ester can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The benzoylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3-(benzoylthio)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(benzoylthio)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The benzoylthio group can interact with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis to release the active propanoic acid derivative, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, ethyl ester: Lacks the benzoylthio group, making it less reactive in certain chemical reactions.

    Propanoic acid, 3-ethoxy-, ethyl ester: Contains an ethoxy group instead of a benzoylthio group, leading to different chemical properties and reactivity.

    3-(Methylthio)propanoic acid ethyl ester:

Uniqueness

Propanoic acid, 3-(benzoylthio)-, ethyl ester is unique due to the presence of the benzoylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

10220-65-2

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

ethyl 3-benzoylsulfanylpropanoate

InChI

InChI=1S/C12H14O3S/c1-2-15-11(13)8-9-16-12(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

XNAODHCURGAWCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC(=O)C1=CC=CC=C1

Origin of Product

United States

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